molecular formula C10H16O2 B13310944 1-(2,2-Dimethylcyclopropyl)-2-methylbutane-1,3-dione

1-(2,2-Dimethylcyclopropyl)-2-methylbutane-1,3-dione

Cat. No.: B13310944
M. Wt: 168.23 g/mol
InChI Key: GFHAJIHWJVAUIC-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylcyclopropyl)-2-methylbutane-1,3-dione is an organic compound that belongs to the class of cyclopropyl ketones. This compound is characterized by a cyclopropyl ring substituted with two methyl groups and a butane-1,3-dione moiety. It is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-(2,2-Dimethylcyclopropyl)-2-methylbutane-1,3-dione typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the use of 1,1-dibromoethene at the 3-position of the cyclopropyl ring. The reaction is carried out in a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer pocket in a heating water bath . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,2-Dimethylcyclopropyl)-2-methylbutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents or organolithium compounds.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(2,2-Dimethylcyclopropyl)-2-methylbutane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclopropyl-containing molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylcyclopropyl)-2-methylbutane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and influence cellular pathways .

Comparison with Similar Compounds

1-(2,2-Dimethylcyclopropyl)-2-methylbutane-1,3-dione can be compared with other cyclopropyl ketones and related compounds:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1-(2,2-dimethylcyclopropyl)-2-methylbutane-1,3-dione

InChI

InChI=1S/C10H16O2/c1-6(7(2)11)9(12)8-5-10(8,3)4/h6,8H,5H2,1-4H3

InChI Key

GFHAJIHWJVAUIC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)C1CC1(C)C

Origin of Product

United States

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